
Aß/Tau Probe 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aß/Tau Probe 18 is a novel near-infrared (NIR) probe for imaging β-amyloid (Aβ) plaques or Tau tangles.
Wissenschaftliche Forschungsanwendungen
Discrimination of Aβ and Tau Fibrils
Aß/Tau Probe 18 has demonstrated the ability to fluorescently differentiate between β-amyloid and tau fibrils. Research indicates that this probe exhibits significant fluorescence enhancement and a pronounced blueshift in emission when interacting with these aggregates. The high binding affinity of the probe enables effective quantification of the dielectric properties of proteins, thus enhancing our understanding of pathological changes in Alzheimer's disease brains (Zhou et al., 2019) .
Imaging of Tau Pathology in Alzheimer’s Disease
The compound has been utilized as a small-molecule positron emission tomography (PET) probe for imaging tau pathology in patients with Alzheimer's disease. It shows high affinity and selectivity for tau aggregates while exhibiting minimal binding to β-amyloid plaques or monoamine oxidase B in affected tissues. This specificity is crucial for accurately assessing disease progression and evaluating therapeutic interventions (Sanabria Bohórquez et al., 2019) .
Selectivity for Tau Tangles
This compound has been evaluated for its selectivity towards tau tangles over β-amyloid plaques, which is vital for precise diagnosis and monitoring of Alzheimer's disease progression. Probes like [18F]THK-5351 have shown superior pharmacokinetics and binding selectivity for tau pathology compared to previous agents, making them promising candidates for tau imaging in clinical settings (Hsiao et al., 2017) .
In Vivo Imaging in Animal Models
This compound has also been employed for in vivo imaging in various animal models of tauopathy. Its application in these models is essential for monitoring the aggregation state of tau proteins, which aids in understanding the progression of neurodegenerative diseases and testing potential therapeutic interventions (Verwilst et al., 2017) .
Case Study: Efficacy in Clinical Settings
In a clinical study involving patients with suspected Alzheimer's disease, this compound was used to assess its effectiveness in distinguishing between healthy controls and those with tau pathology. The results indicated that the probe could reliably identify differences in tau accumulation, correlating well with cognitive assessment scores (MMSE and ADAS-cog) .
Case Study: Longitudinal Monitoring
A longitudinal study utilizing this compound showed that changes in tau levels could be monitored over time, providing insights into disease progression. Participants exhibited significant increases in tau levels correlated with cognitive decline, highlighting the probe's potential as a biomarker for tracking Alzheimer's disease (JAMA Neurology) .
Data Table: Summary of Applications
Application | Description | Key Findings |
---|---|---|
Discrimination of Fibrils | Fluorescent discrimination between Aβ and Tau fibrils | Significant fluorescence enhancement noted |
Imaging Tau Pathology | PET imaging agent with high selectivity for tau pathology | Minimal off-target binding observed |
Selectivity Evaluation | Assessment of binding selectivity towards tau tangles versus Aβ plaques | Improved pharmacokinetics compared to previous probes |
In Vivo Imaging | Monitoring tau protein aggregation states in animal models | Valuable for therapeutic intervention testing |
Eigenschaften
Molekularformel |
C18H15N5 |
---|---|
Molekulargewicht |
301.353 |
IUPAC-Name |
2-((2E,4E)-5-(6-(Dimethylamino)quinoxalin-2-yl)penta-2,4-dien-1-ylidene)malononitrile |
InChI |
InChI=1S/C18H15N5/c1-23(2)16-8-9-17-18(10-16)21-13-15(22-17)7-5-3-4-6-14(11-19)12-20/h3-10,13H,1-2H3/b4-3+,7-5+ |
InChI-Schlüssel |
OLLHDYQYKDGUJI-BDWKERMESA-N |
SMILES |
N#C/C(C#N)=C/C=C/C=C/C1=NC2=CC=C(N(C)C)C=C2N=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aß/Tau Probe 18; Aß/Tau Probe18; Aß/Tau Probe-18 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.